Bemethyl

Description

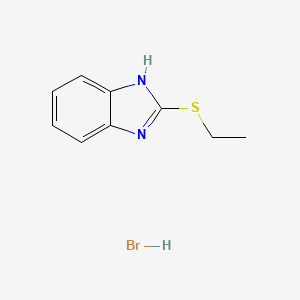

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylsulfanyl-1H-benzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUKXOMYGPYFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212924 | |

| Record name | Bemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109628-14-0, 63513-71-3 | |

| Record name | 1H-Benzimidazole, 2-(ethylthio)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)benzimidazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4SAK8A5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bemethyl's Action on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemethyl (2-ethylthio-benzimidazole hydrobromide) is a synthetic actoprotector agent known to enhance the body's resistance to physical stress and fatigue. A core element of its mechanism of action is the positive modulation of protein synthesis. This technical guide provides an in-depth exploration of the available scientific understanding of how this compound influences protein synthesis, consolidating current knowledge for researchers and drug development professionals. While the complete molecular cascade remains an area of active investigation, this document summarizes the established effects, proposes potential signaling pathways based on available evidence, and outlines standard experimental protocols for further research.

Core Mechanism of Action

This compound exerts a positive modulating effect on protein synthesis, leading to an enhancement of both RNA and protein levels in various organs and tissues.[1] This stimulation of protein synthesis is a fundamental aspect of its adaptogenic and therapeutic properties. The effect is observed across different tissues, with notable activity in the liver, kidneys, and brain.[2]

A significant outcome of this increased protein synthesis is the induction of antioxidant enzymes.[2] This includes key enzymes such as superoxide dismutase (SOD), catalase, and those involved in glutathione metabolism.[2] The enhanced synthesis of these protective proteins contributes to this compound's antioxidant and stress-protective effects.

While direct induction of RNA and protein synthesis is a stated mechanism, it is likely that this compound acts as a positive modulator of ongoing protein synthesis processes rather than initiating synthesis itself.[2] The administration of protein synthesis inhibitors, such as actinomycin D, has been shown to negate the protective effects of this compound, confirming the essential role of de novo protein synthesis in its pharmacological action.[2]

Proposed Signaling Pathways

The precise signaling pathways through which this compound stimulates protein synthesis have not been fully elucidated in the available literature. However, based on its known effects and the general mechanisms of protein synthesis regulation, several pathways can be hypothesized to be involved.

Hypothesized Signaling Pathway for this compound-Induced Protein Synthesis

References

Synthesis of 2-Ethylthiobenzimidazole Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylthiobenzimidazole hydrobromide, a compound of interest in pharmaceutical research, also known by names such as Bemethyl and Bemitil.[1][2] This document details the chemical reactions, experimental procedures, and characterization data relevant to its preparation.

Overview of the Synthetic Pathway

The synthesis of 2-ethylthiobenzimidazole hydrobromide is typically achieved in a two-step process. The first step involves the S-alkylation of 2-mercaptobenzimidazole with an appropriate ethylating agent to form the free base, 2-(ethylthio)benzimidazole. The subsequent step involves the treatment of the free base with hydrobromic acid to yield the desired hydrobromide salt. This synthetic approach is a common and effective method for the preparation of 2-alkylthio-benzimidazole derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 2-ethylthiobenzimidazole hydrobromide.

Synthesis of 2-(Ethylthio)benzimidazole (Free Base)

This procedure is based on the general principle of S-alkylation of 2-mercaptobenzimidazole.

Reaction Scheme:

Materials and Reagents:

-

2-Mercaptobenzimidazole

-

Ethyl bromide (or Ethyl iodide)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole in ethanol.

-

To this solution, add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, and stir until the base is completely dissolved.

-

Add a slight excess of the ethylating agent (e.g., ethyl bromide) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) forms, remove it by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(ethylthio)benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis of 2-Ethylthiobenzimidazole Hydrobromide

This step involves the salt formation of the synthesized free base.

Reaction Scheme:

Materials and Reagents:

-

2-(Ethylthio)benzimidazole (from step 2.1)

-

Hydrobromic acid (HBr), typically a 48% aqueous solution or HBr in acetic acid

-

Isopropanol or Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the purified 2-(ethylthio)benzimidazole in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid to the cooled solution with continuous stirring.

-

The hydrobromide salt will precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar solvent like diethyl ether.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual acid or solvent.

-

Dry the product under vacuum to obtain 2-ethylthiobenzimidazole hydrobromide as a white to off-white powder.[2]

Data Presentation

The following table summarizes the key quantitative data for 2-ethylthiobenzimidazole hydrobromide.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrN₂S | [2] |

| Molecular Weight | 259.16 g/mol | [2] |

| CAS Number | 63513-71-3 | [2] |

| Appearance | White powder | [2] |

| Parent Compound | 2-(Ethylthio)benzimidazole | [3] |

| Component Compounds | 2-(Ethylthio)benzimidazole, Hydrogen Bromide | [3] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Workflow for the synthesis of the free base, 2-(Ethylthio)benzimidazole.

Caption: Workflow for the conversion to the hydrobromide salt.

References

The Pharmacokinetics and Pharmacodynamics of Bemethyl: A Technical Guide

Introduction

Bemethyl (2-ethylthiobenzimidazole hydrobromide) is a synthetic compound classified as an actoprotector, a class of drugs known for their ability to enhance physical and mental performance, particularly under extreme conditions.[1][2] Its pharmacological profile also includes antihypoxant, antioxidant, and antimutagenic properties.[1] Developed in the 1970s, this compound has been utilized to improve endurance and accelerate recovery after strenuous exertion.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics: The Mechanism of Action

The precise molecular mechanisms underlying this compound's diverse pharmacological effects are not yet fully elucidated. However, current research points to a multi-faceted mode of action centered on the modulation of protein synthesis and energy metabolism.[5]

The chemical structure of this compound bears a resemblance to the purine bases adenine and guanine, which is hypothesized to be the basis for its influence on the cell genome.[5] This interaction is thought to trigger an upregulation in the expression of RNA and proteins in various tissues, including skeletal muscle, the brain, liver, and kidneys.[6] This activation of protein synthesis is particularly notable in organs with a high rate of protein turnover.[5]

A key aspect of this compound's pharmacodynamic profile is its positive impact on energy metabolism. It promotes gluconeogenesis, the synthesis of glucose from non-carbohydrate sources like lactate and amino acids, which is crucial for energy supply during prolonged physical activity.[3] Furthermore, this compound enhances the synthesis of mitochondrial enzymes, leading to more efficient energy production and maintaining a high degree of coupling between oxidation and phosphorylation.[5] This contributes to its pronounced antihypoxic and anti-ischemic effects by sustaining ATP synthesis even under oxygen-deficient conditions.[5]

This compound's antioxidant properties are considered to be indirect. Instead of directly scavenging free radicals, it is believed to induce the synthesis of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[3] This enhancement of the cellular antioxidant defense system contributes to its protective effects against oxidative stress. Additionally, this compound has demonstrated antimutagenic properties, which are closely linked to its antioxidant activity.[3]

Proposed Signaling Pathway for this compound's Action

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed from the gastrointestinal tract, and its absorption is reportedly enhanced by the presence of carbohydrates.[6] It is capable of crossing the blood-brain barrier, which is consistent with its effects on mental performance and adaptation to high-altitude conditions.[3][6]

Metabolism and Excretion

This compound undergoes extensive biotransformation in the liver.[3] Studies in rats have identified nine potential metabolites, indicating a complex metabolic fate.[7] The primary metabolic pathways include oxidation of the sulfur atom to form sulfoxide and sulfone derivatives, hydroxylation, and conjugation with glucuronic acid and N-acetylcysteine.[3][7] The most abundant metabolite found in rat urine is a benzimidazole-acetylcysteine conjugate, a pathway often associated with the detoxification of xenobiotics.[7]

Very little of the administered dose is excreted as the unchanged parent drug, with one study reporting as little as 0.56% of the total excreted drug in its unchanged form.[7] The metabolites are primarily eliminated through the urine.[6] Due to its extensive metabolism, pharmacokinetic studies often rely on the measurement of its major metabolites.[1]

Quantitative Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic data for this compound in humans is limited in the available literature. Most studies provide qualitative descriptions or focus on metabolite identification. The following tables summarize the available quantitative data from both human and animal studies.

Table 1: Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Study Population | Notes |

| Plasma Detection Time | ≤ 10 hours | Healthy Volunteers | Unchanged drug detected at concentrations > 4 ng/mL after a single dose.[8] |

| Urinary Metabolites | Parent compound and glucuronide conjugate | Healthy Volunteers | The glucuronide conjugate is more abundant and has a longer detection window. |

Table 2: Animal (Rat) Pharmacokinetic Parameters for this compound

| Parameter | Value | Route of Administration | Notes |

| Time to Maximum Concentration (Tmax) | ~ 1 hour | Oral and Intravenous | Elimination follows biexponential kinetics.[7] |

| Unchanged Drug in Urine | 0.56% of total excreted drug | Oral and Intravenous | Indicates extensive metabolism.[7] |

| Tissue Accumulation (Long-term) | 1.38-fold increase in brain, 1.68-fold in skeletal muscle | Oral | Suggests accumulation in tissues with prolonged administration. |

Experimental Protocols

The following sections outline the methodologies employed in key studies on the pharmacokinetics of this compound.

Metabolite Identification in Rats

Objective: To identify the major urinary metabolites of this compound.

Methodology:

-

Subjects: Male Wistar rats.

-

Dosing: A single oral dose of 330 mg/kg of this compound was administered.[7]

-

Sample Collection: Urine was collected over a 24-hour period post-administration.[7]

-

Sample Preparation: Urine samples were prepared for analysis using a procedure developed for the study, though specific details of the extraction are not provided in the source.[7]

-

Analytical Method: High-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) was used for the separation and identification of metabolites.[7]

-

Data Analysis: Metabolites were identified using software such as Thermo Fisher Scientific MetWorks 1.3, which facilitates the identification of drug metabolites. In silico tools like BioTransformer and GLORY were also used to predict potential metabolites.[7]

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification of this compound metabolites in rats.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways for this compound.

Conclusion and Future Directions

This compound presents a complex pharmacokinetic and pharmacodynamic profile. Its mechanism of action, while not fully elucidated, appears to center on the upregulation of protein synthesis and enhancement of energy metabolism, leading to its characteristic actoprotective and adaptogenic effects. The metabolism of this compound is extensive, with multiple metabolites formed through oxidation and conjugation pathways.

For drug development professionals, a key takeaway is the significant first-pass metabolism and the low bioavailability of the parent compound, suggesting that prodrug strategies or alternative delivery routes could be explored to enhance its systemic exposure. The long-term accumulation in tissues also warrants further investigation in chronic dosing regimens.

Future research should focus on several key areas. Firstly, obtaining detailed, quantitative pharmacokinetic data in humans, including Cmax, Tmax, half-life, and volume of distribution, is crucial for establishing robust dosing guidelines. Secondly, the specific signaling cascades initiated by this compound that lead to the upregulation of protein synthesis remain a significant knowledge gap. Elucidating these pathways could uncover novel therapeutic targets. Finally, a comprehensive characterization of the pharmacological activity of this compound's major metabolites is needed to understand their contribution to the overall therapeutic and potential toxicological profile of the drug.

References

- 1. Investigation of this compound Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of this compound Biotransformation Pathways by Combination of LC-MS/HRMS and In Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Long-Term Cognitive Effects of Bemethyl: A Technical Guide

Abstract

Bemetil, also known as Bemethyl, is a synthetic actoprotector developed to enhance physical and mental performance, particularly under stressful conditions. Its mechanism of action is primarily centered on the activation of the cell's genome, leading to enhanced synthesis of RNA and proteins. This upregulation of protein synthesis contributes to improved mitochondrial function, energy production, and the endogenous antioxidant system. While direct, long-term clinical data on cognitive effects in humans is limited, preclinical studies in animal models suggest nootropic properties, including improvements in learning and memory. This technical guide provides a comprehensive overview of the available data on the cognitive effects of this compound, its proposed mechanisms of action, and relevant experimental protocols.

Introduction

Bemetil (2-ethylthio-benzimidazole hydrobromide) is classified as an actoprotector, a class of drugs that enhance the body's resistance to various stressors without increasing oxygen consumption.[1] Developed in the Soviet Union, its primary applications have been in military and sports medicine to improve endurance and accelerate recovery.[1][2] Beyond its physical performance-enhancing effects, this compound has demonstrated nootropic (cognitive-enhancing) properties in preclinical research. This document synthesizes the existing scientific literature on the long-term cognitive effects of this compound administration, with a focus on its molecular mechanisms, data from experimental studies, and the methodologies used to assess its cognitive impact.

Mechanism of Action

The cognitive effects of this compound are believed to be a downstream consequence of its fundamental mechanism of action at the cellular level. The proposed mechanism involves several key processes:

-

Genomic Activation and Protein Synthesis: The chemical structure of this compound is similar to the purine bases adenine and guanine.[1][2] This structural similarity is thought to enable it to activate the cell genome, leading to an increased synthesis of RNA and subsequently, proteins.[1][2] This effect is particularly noted in the brain, liver, and kidneys.[2] The enhancement of protein synthesis in the brain is considered a primary factor in its memory-improving effects.

-

Mitochondrial Function and Energy Metabolism: this compound stimulates the synthesis of mitochondrial enzymes and structural proteins.[1][2] This leads to more efficient mitochondrial function, enhanced coupling of oxidation and phosphorylation, and increased ATP synthesis, even under hypoxic conditions.[1][2]

-

Antioxidant Effects: The antioxidant properties of this compound are indirect. By promoting the synthesis of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it enhances the body's capacity to neutralize reactive oxygen species.

-

Neuroprotective Properties: In preclinical models, this compound has demonstrated neuroprotective effects, which are likely a result of its combined antioxidant and energy-enhancing actions.

Preclinical Data on Cognitive Effects

Table 1: Summary of Preclinical Studies on the Cognitive Effects of this compound

| Study | Animal Model | Dosage & Administration | Cognitive Task | Key Findings |

| Pragina et al. (1999) | Rats | 1.8 mg/kg, intraperitoneal injection, daily 30 min before the experiment | Conditioned-reflex memory (avoidance reaction) | The training of animals improved significantly from experiment to experiment, indicating nootropic properties. The drug also demonstrated a stress-protective effect. Specific quantitative data on learning curves or memory retention was not available in the abstract. |

| Unspecified mouse study (as cited in a 2018 review) | Mice | Not specified | Memory and learning tasks | Showed improved memory retention and learning ability. Specific quantitative data and experimental details were not provided in the source. |

Experimental Protocols

A key experimental paradigm used to assess the nootropic effects of this compound in animal models is the Conditioned Active Avoidance Reflex (CAAR).

Conditioned Active Avoidance Reflex (CAAR) in Rats

Objective: To assess the effect of this compound on learning and memory by measuring the ability of a rat to learn to avoid an aversive stimulus in response to a neutral stimulus.

Apparatus: A shuttle box consisting of two chambers connected by an opening, with a grid floor capable of delivering a mild electric shock. A light or sound source serves as the conditioned stimulus (CS).

Procedure:

-

Acclimatization: Rats are individually placed in the shuttle box for a period of acclimatization before the start of the trial.

-

Drug Administration: this compound is administered intraperitoneally at a dose of 1.8 mg/kg, 30 minutes prior to the experimental session. A control group receives a saline injection.

-

Trial Structure:

-

A neutral stimulus (e.g., a light or a tone) is presented for a fixed duration (e.g., 5-10 seconds). This is the Conditioned Stimulus (CS).

-

If the rat moves to the other chamber of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat does not move to the other chamber during the CS presentation, a mild, inescapable electric shock is delivered through the grid floor (the Unconditioned Stimulus, US) until the rat escapes to the other chamber.

-

The inter-trial interval is randomized to prevent temporal conditioning.

-

-

Data Collection: The number of avoidance responses, escape latencies (time taken to escape the shock), and inter-trial crossings are recorded for each rat over multiple trials and sessions.

-

Analysis: The learning curve is plotted as the percentage of avoidance responses over successive training sessions. A steeper learning curve in the this compound-treated group compared to the control group indicates an enhancement of learning and memory.

Signaling Pathways and Workflows

The precise signaling pathways that mediate this compound's effects on gene expression are not yet fully elucidated. However, a conceptual workflow can be diagrammed based on the current understanding of its mechanism of action.

Caption: Conceptual workflow of this compound's mechanism of action.

Caption: Experimental workflow for the Conditioned Active Avoidance Reflex (CAAR) test.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses nootropic properties, likely stemming from its fundamental effects on cellular protein synthesis and energy metabolism. The qualitative findings from preclinical studies are promising; however, there is a clear need for more rigorous, quantitative research to fully characterize the long-term cognitive effects of this compound.

Future research should focus on:

-

Conducting long-term studies in animal models using a battery of cognitive tests to assess various domains of cognition, including spatial memory, executive function, and attention. These studies should include detailed dose-response analyses.

-

Publishing full experimental data and protocols to allow for replication and meta-analysis.

-

Investigating the specific molecular signaling pathways that are activated by this compound to initiate the cascade of increased RNA and protein synthesis.

-

Designing and conducting well-controlled clinical trials in humans to evaluate the long-term cognitive effects, safety, and tolerability of this compound for potential nootropic applications.

Conclusion

Bemetil is a unique pharmacological agent with a mechanism of action that holds significant potential for cognitive enhancement. While current data is primarily preclinical and qualitative, it provides a strong rationale for further investigation. A deeper understanding of its long-term cognitive effects and the underlying molecular pathways will be crucial for determining its therapeutic and performance-enhancing potential in the future.

References

Bemethyl: A Synthetic Adaptogen for Cellular Stress Resilience

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bemethyl (2-ethylthio-1H-benzimidazole hydrobromide) is a synthetic actoprotector, a class of drugs designed to enhance the body's resistance to a wide range of physical and environmental stressors without increasing oxygen consumption. Classified as a synthetic adaptogen, this compound's primary mechanism revolves around the activation of the cellular genome, leading to enhanced synthesis of RNA and proteins. This genomic activation results in a cascade of protective effects, including potentiation of the cell's antioxidant defenses, optimization of mitochondrial function, and improved resilience to conditions such as hypoxia and extreme temperatures. This guide provides a technical overview of this compound's core mechanisms, a summary of its quantitative effects on cellular stress markers, detailed experimental protocols for its evaluation, and visual diagrams of its proposed signaling pathways.

Core Mechanism of Action: Genomic Activation

This compound's adaptogenic properties are primarily attributed to its ability to positively modulate protein synthesis at the genomic level. Unlike direct-acting antioxidants or metabolic stimulants, this compound functions as a metabolic regulator. The structural similarity of its benzimidazole core to purine bases is thought to facilitate its influence on the cell genome, amplifying the expression of RNA and key proteins.

This non-specific increase in protein synthesis is particularly effective for organs with high protein turnover, such as the liver and kidneys. The induction of protein synthesis is considered the central link to its multifaceted effects, including:

-

Enhanced Antioxidant Defense: this compound does not possess direct radical-scavenging properties. Instead, its antioxidant effect is indirect, mediated by the induced synthesis of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase.

-

Mitochondrial Optimization: It promotes the synthesis of mitochondrial enzymes and structural proteins, leading to increased energy production efficiency and maintenance of ATP synthesis even under hypoxic conditions.

-

Metabolic Regulation: It positively influences glucose metabolism, reducing the accumulation of lactate in tissues and blood during strenuous physical exertion and accelerating recovery.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of this compound on key markers of cellular stress and performance, as reported in preclinical studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Parameter | Animal Model | This compound Dosage | Duration | Result | Source |

| Superoxide Dismutase (SOD) Activity | Rat | 25 mg/kg/day | 5 days | Increased activity in liver and muscle tissues | |

| Catalase (CAT) Activity | Rat | 25 mg/kg/day | 5 days | Elevated activity in liver and muscle tissues | |

| Glutathione System Components | Rat Liver | 50 mg/kg (single dose) | 1 hour post-hypoxia | Restoration of glutathione peroxidase and glutathione reductase activity |

Table 2: Effect of this compound on Physical Performance and Hypoxia Resistance

| Parameter | Animal Model | This compound Dosage | Stress Condition | Result | Source |

| Static Physical Endurance | Mice | 50 mg/kg | Exhaustive Load | Increased time to exhaustion | |

| Post-Exertion Recovery | Mice | 50 mg/kg | Exhaustive Load | Accelerated normalization of metabolic parameters | |

| Hypoxia Resistance | Rat | Not specified | Acute Hypoxia | Increased survival time and stability | |

| High-Altitude Performance | Human | Not specified | High-Altitude | Preservation of physical and mental capacity |

Detailed Experimental Protocols

The following are representative protocols for evaluating the adaptogenic effects of this compound.

Protocol 1: In Vitro Assessment of Antioxidant Enzyme Induction

-

Cell Culture: Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Seed cells in 6-well plates. Once 70-80% confluent, treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for 24 hours.

-

Induction of Oxidative Stress (Optional): 4 hours prior to harvesting, introduce an oxidative stressor such as H₂O₂ (100 µM) to the media.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Enzyme Activity Assays:

-

SOD Activity: Measure SOD activity using a commercially available kit based on the inhibition of the reduction of WST-1 by superoxide anions.

-

Catalase Activity: Measure catalase activity using a kit that detects the decomposition of H₂O₂ via a colorimetric or fluorometric probe.

-

-

Data Analysis: Normalize enzyme activity to the total protein concentration. Express results as a fold change relative to the vehicle-treated control group.

Protocol 2: Animal Model of Physical Endurance (Forced Swim Test)

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old), housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Administration: Administer this compound (e.g., 25 mg/kg, 50 mg/kg) or vehicle (saline) via oral gavage once daily for 7 consecutive days.

-

Forced Swim Test:

-

On day 7, one hour after the final administration, place each mouse individually into a glass cylinder (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 15 cm.

-

Record the total time until exhaustion. Exhaustion is defined as the inability of the mouse to surface for air for a period of 5-7 seconds.

-

Immediately remove the mouse from the water, dry it, and return it to its home cage.

-

-

Tissue Collection: Following the test, animals can be euthanized for collection of blood and tissues (e.g., muscle, liver) to analyze metabolic parameters such as lactate and glycogen levels.

-

Data Analysis: Compare the mean time to exhaustion between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA).

Visualized Signaling Pathways and Workflows

Core Mechanism of this compound Action

The primary proposed mechanism involves the entry of this compound into the cell and subsequent activation of genomic processes, leading to the synthesis of protective proteins.

Caption: General mechanism of this compound's adaptogenic effect.

Proposed Role in Hypoxia Adaptation via HIF-1α Pathway

Under hypoxic conditions, this compound may enhance the cellular adaptive response by stabilizing or augmenting the HIF-1α signaling pathway.

Caption: Proposed enhancement of the HIF-1α pathway by this compound under hypoxia.

Experimental Workflow Example

This diagram illustrates a typical workflow for investigating this compound's effects on cellular stress in vitro.

Caption: Example workflow for in vitro analysis of this compound.

The Discovery and Development of Bemethyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemtunisia, also known as Bemethyl, is a synthetic actoprotector developed in the Soviet Union during the 1970s. Initially conceived for military applications to enhance the physical and mental performance of soldiers under extreme conditions, its unique pharmacological profile has since attracted broader scientific interest. This document provides a technical exploration of the discovery, history, and development of this compound, detailing its mechanism of action, pharmacokinetic properties, and the experimental methodologies underpinning its evaluation.

Historical Context and Discovery

The development of this compound was a direct result of a dedicated research program initiated by the USSR Ministry of Defense to create substances capable of preventing and treating asthenic conditions and increasing professional performance in healthy individuals exposed to extreme environments. This research was primarily conducted at the S.M. Kirov Military Medical Academy in Leningrad (now St. Petersburg). The synthesis of this compound was a key achievement of this program, led by Professor V.M. Vinogradov, with significant contributions from researchers such as I.V. Zaikonenko and I.I. Bobkov. The compound was designed to be a non-depleting performance enhancer, distinct from traditional psychostimulants.

Mechanism of Action

Bemtunisia's primary mechanism of action is centered on the activation of protein and RNA synthesis, leading to a range of adaptive and restorative effects within the body. It functions as a non-specific activator of gene expression and protein synthesis, particularly in skeletal muscle, the central nervous system, and the liver. This is achieved through its influence on several key cellular processes:

-

Positive modulation of RNA synthesis: this compound has been shown to increase the rate of RNA synthesis in various tissues. This, in turn, provides the necessary template for the translation of essential proteins.

-

Activation of cellular enzymes: The compound enhances the synthesis of key enzymes involved in energy metabolism and antioxidant defense.

-

Mitochondrial biogenesis and efficiency: this compound promotes the formation of new mitochondria and improves the efficiency of existing ones, leading to enhanced cellular energy production.

This multifaceted mechanism contributes to its observed effects, including increased physical endurance, accelerated recovery after strenuous exercise, and improved adaptation to environmental stressors such as hypoxia and high temperatures.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway for this compound's action on cellular protein synthesis.

Caption: Proposed mechanism of this compound action on cellular protein synthesis.

Pharmacological and Toxicological Profile

Bemtunisia is characterized by a favorable safety profile, with a wide therapeutic index. The following tables summarize key quantitative data gathered from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration |

| Bioavailability | ~29-42% | Human | Oral |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | Oral |

| Half-life (t1/2) | 3-5 hours | Human | Oral |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route of Administration |

| LD50 | > 3000 mg/kg | Rat | Oral |

| Ames Test | Non-mutagenic | - | In vitro |

Experimental Protocols

While detailed original experimental protocols are often found in Russian-language military and scientific literature, the general methodologies can be outlined based on published reviews.

Experimental Workflow for Actoprotective Effect Assessment

The following diagram represents a typical workflow for evaluating the actoprotective effects of this compound in animal models.

Caption: Generalized workflow for animal studies on this compound's effects.

Methodology for Forced Swimming Test:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., saline) and one or more experimental groups (receiving different doses of this compound).

-

Administration: this compound is typically administered orally via gavage 60 minutes before the test.

-

Test Procedure: Each rat is placed individually in a tank of water (maintained at a constant temperature, e.g., 25°C) with a depth that prevents the animal from touching the bottom. A weight (e.g., 5-10% of body weight) is often attached to the tail to increase the workload.

-

Endpoint: The time until the animal is unable to maintain its head above water for a specified period (e.g., 10 seconds) is recorded as the time to exhaustion.

-

Data Analysis: The mean time to exhaustion for the this compound-treated groups is compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Bemtunisia represents a unique pharmacological agent developed from a specific military requirement for a non-depleting performance enhancer. Its mechanism of action, centered on the upregulation of protein and RNA synthesis, distinguishes it from classical stimulants. While much of the early, detailed research remains in specialized, often non-English literature, the available data indicates a compound with a favorable safety profile and a clear potential for enhancing physical and cognitive performance, particularly under stressful conditions. Further research into its specific molecular targets and signaling pathways could unlock new therapeutic applications.

An In-depth Technical Guide to Bemethyl (Bemitil) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemethyl (also known as Bemitil) is a synthetic compound classified as an actoprotector, a class of drugs that enhance the body's resistance to physical loads without increasing oxygen consumption.[1] As a synthetic adaptogen, it exhibits significant potential for improving physical performance.[1][2] This document provides a comprehensive technical overview of this compound hydrobromide, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a core resource for professionals in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is the common name for the compound 2-(ethylthio)benzimidazole, typically formulated as a hydrobromide salt.[2][3] The core structure consists of a benzimidazole ring system substituted at the 2-position with an ethylthio group.

IUPAC Name: 2-ethylsulfanyl-1H-benzimidazole;hydrobromide[3] Synonyms: Bemitil, Bemithyl, Metaprot, Antihot, 2-ethylthiobenzimidazole hydrobromide[2][3][4]

Table 1: Chemical Identifiers and Properties of this compound Hydrobromide

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂S | PubChem[3] |

| Molecular Weight | 275.17 g/mol | PubChem |

| Canonical SMILES | CCSC1=NC2=CC=CC=C2N1.Br | PubChem[3] |

| InChIKey | BKUKXOMYGPYFJJ-UHFFFAOYSA-N | PubChem[3] |

| CAS Number | 109628-14-0 | PubChem[3] |

| LogP | 3.633 | LookChem[4] |

| Hydrogen Bond Donors | 2 | LookChem[4] |

| Hydrogen Bond Acceptors | 2 | LookChem[4] |

| Rotatable Bond Count | 2 | LookChem[4] |

Mechanism of Action

This compound's primary classification as an actoprotector stems from its ability to modulate metabolic processes, particularly under strenuous conditions or hypoxia.[2] Its mechanism is multifaceted, primarily revolving around the enhancement of cellular energy efficiency and the stimulation of protein synthesis.

The core mechanism involves the positive modulation of RNA and protein synthesis, which contributes to cellular repair and adaptation to stress. It is believed to act at the genomic level, accelerating the transcription and translation processes. This leads to an increased synthesis of key enzymes and structural proteins, which is fundamental to its adaptogenic and performance-enhancing effects.

Furthermore, this compound is understood to impact mitochondrial function. By optimizing oxidative phosphorylation, it helps maintain ATP levels during intense physical exertion without a corresponding increase in oxygen debt, a hallmark of the actoprotector class.[1] This antihypoxic effect is crucial for performance in low-oxygen environments.[2] The compound also possesses antioxidant properties, protecting cells from the damaging effects of reactive oxygen species generated during metabolic stress.[3]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound, focusing on its influence on protein synthesis and mitochondrial energy production.

Experimental Protocols & Data

The synthesis and analysis of this compound and its derivatives are well-documented in chemical literature. The following sections provide an overview of a representative synthesis protocol and quantitative data from related studies.

General Synthesis Protocol for 2-(Alkylthio)benzimidazoles

The synthesis of the this compound scaffold, 2-(alkylthio)benzimidazole, is typically achieved through the reaction of 2-mercaptobenzimidazole with an appropriate alkyl halide in the presence of a base. This nucleophilic substitution reaction is a common method for producing thioether derivatives.[5][6]

Materials:

-

2-Mercaptobenzimidazole

-

Ethyl bromide (or other suitable alkyl halide)

-

Potassium hydroxide (or another suitable base like sodium ethoxide)

-

Ethanol (as solvent)

Procedure:

-

A solution of 2-mercaptobenzimidazole and a molar equivalent of potassium hydroxide is prepared in ethanol. The mixture is heated gently to facilitate the formation of the potassium thiolate salt.[6]

-

The solution is then cooled, and a molar equivalent of ethyl bromide is added dropwise.

-

The reaction mixture is stirred and refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.

-

The crude product is collected by filtration, washed with water to remove inorganic salts, and dried.

-

Purification is typically performed by recrystallization from a suitable solvent like ethanol to yield the pure 2-(ethylthio)benzimidazole.

-

The hydrobromide salt can be prepared by treating the free base with hydrobromic acid.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the synthesis and characterization of a 2-(alkylthio)benzimidazole derivative like this compound.

Quantitative Data from Related Benzimidazole Studies

While specific quantitative data for this compound's performance enhancement under controlled clinical settings are proprietary or limited, data from studies on analogous benzimidazole derivatives provide insight into the structure-activity relationships. For instance, studies on the inhibition of mitochondrial aldehyde dehydrogenase (mALDH) by benzimidazole-related compounds like benomyl show potent activity.

Table 2: In Vitro Inhibitory Concentration (IC50) of Benomyl and its Metabolite on mALDH

| Compound | Condition | IC50 (μM) | Source |

| Benomyl | In vitro (mouse hepatic mALDH) | 0.77 | PubMed[7] |

| MBT | In vitro (mouse hepatic mALDH) | 8.7 | PubMed[7] |

| MBT | +NADPH | 0.50 | PubMed[7] |

| MBT | +NADPH + Microsomes | 0.23 | PubMed[7] |

| MBT Sulfoxide | In vitro (mALDH) | 0.08 - 0.09 | PubMed[7] |

*MBT (S-methyl N-butylthiocarbamate) and its sulfoxide are metabolites of the related benzimidazole fungicide, benomyl. These data illustrate the high biological activity of benzimidazole-derived structures on mitochondrial enzymes.[7]

Conclusion

This compound hydrobromide is a potent synthetic actoprotector with a well-defined chemical structure and a mechanism of action centered on the enhancement of protein synthesis and mitochondrial efficiency. Its properties make it a subject of significant interest for improving physical performance and resilience to environmental stressors. The established synthesis protocols for its benzimidazole core allow for further investigation and the development of novel analogues. The provided data and workflows offer a foundational resource for researchers and professionals engaged in the study and development of performance-enhancing pharmacological agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H11BrN2S | CID 9816609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. academicjournals.org [academicjournals.org]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Mechanism for benomyl action as a mitochondrial aldehyde dehydrogenase inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Bemethyl's In Vivo Impact on RNA and Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Bemethyl (also known as Bemitil) on RNA and protein expression. This compound is a synthetic actoprotector, a class of drugs known for enhancing the body's resistance to various physical stressors without increasing oxygen consumption. Its mechanism of action is intrinsically linked to its ability to modulate gene expression, particularly genes involved in cellular adaptation and stress response. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism: Activation of Stress-Response Genetic Programs

This compound's primary mechanism involves the activation of the genetic apparatus of the cell, leading to enhanced synthesis of RNA and, subsequently, various proteins. This process is crucial for its adaptogenic and protective effects. The core of this mechanism revolves around two key molecular players: Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Heat Shock Proteins (HSPs).

By acting as a mild, non-damaging stressor, this compound triggers cellular signaling cascades that stabilize and activate HIF-1α. This transcription factor then promotes the expression of genes that help cells survive under low-oxygen conditions. Furthermore, this compound is a recognized potent inducer of major stress proteins, including HSP70 and HSP90, which function as molecular chaperones to protect protein structure and function during stressful events.

Impact on RNA Expression

In vivo studies have demonstrated that this compound administration leads to a notable increase in RNA content in various tissues. This general increase in RNA synthesis provides the necessary templates for the production of adaptive proteins. The drug effectively stimulates the expression of genes encoding key protective proteins.

Table 1: Summary of this compound's In Vivo Effects on RNA Expression

| Target RNA/Gene | Animal Model | Tissue | Dosage & Administration | Observed Effect | Citation |

| Total RNA | Rats | Brain, Liver | 50 mg/kg (intragastric) | General increase in RNA content. | |

| HSP70 mRNA | Rats | Blood | 25 mg/kg (intraperitoneal) | Significant induction of HSP70 gene expression. | |

| HIF-1α target genes | Not Specified | Not Specified | Not Specified | Upregulation of genes with Hypoxia Response Elements (HREs). |

Impact on Protein Expression

The upregulation of RNA synthesis directly translates to increased production of specific proteins that are central to this compound's actoprotective effects. The most well-documented effects are on the expression of HIF-1α and Heat Shock Proteins.

Table 2: Summary of this compound's In Vivo Effects on Protein Expression

| Target Protein | Animal Model | Tissue/Cell | Dosage & Administration | Observed Effect | Citation |

| HIF-1α | Rats | Not Specified | 25 mg/kg (intraperitoneal) | Prevents the reduction of HIF-1α protein levels during intense exercise. | |

| HSP70 | Rats | Blood | 25 mg/kg (intraperitoneal) | Potent induction of HSP70 synthesis. | |

| HSP90 | Not Specified | Not Specified | Not Specified | Acts as an inducer of HSP90. | |

| Mitochondrial Enzymes | Not Specified | Not Specified | Not Specified | Stimulates synthesis of mitochondrial enzymes and structural proteins. | |

| Gluconeogenesis Enzymes | Not Specified | Liver | Not Specified | Induces the synthesis of enzymes critical for gluconeogenesis. |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for understanding the data. The following diagrams, created using the DOT language, illustrate the key processes.

Experimental Protocols

The methodologies employed in studying this compound's in vivo effects are critical for the reproducibility and interpretation of results. Below is a detailed, representative protocol synthesized from common practices in published studies.

Objective: To determine the effect of this compound on the expression of HIF-1α and HSP70 in rats subjected to intense physical exercise.

1. Animal Model and Care:

-

Species: Male Wistar rats (200-250g).

-

Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

2. Experimental Groups:

-

Control Group: Receives a saline injection (vehicle).

-

This compound Group: Receives this compound dissolved in saline.

-

Control + Exercise Group: Receives a saline injection and is subjected to the exercise protocol.

-

This compound + Exercise Group: Receives this compound and is subjected to the exercise protocol.

3. Drug Administration:

-

Drug: this compound hydrochloride.

-

Dosage: 25 mg/kg body weight.

-

Route: Intraperitoneal (IP) injection.

-

Timing: Administered 60 minutes prior to the physical stressor to allow for absorption and distribution.

4. Stress Protocol:

-

Method: Forced swimming in a tank with water maintained at 30-32°C until exhaustion. Exhaustion is defined as the inability to remain on the surface for 10 seconds.

-

Rationale: This method provides a standardized and intense physical stressor known to induce hypoxia-like responses in muscle tissue.

5. Sample Collection and Processing:

-

Timing: Immediately after the exercise protocol, animals are euthanized via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissues: Blood is collected via cardiac puncture. Liver, brain, and gastrocnemius muscle are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

6. Molecular Analysis:

-

RNA Analysis (RT-qPCR):

-

Total RNA is extracted from tissue homogenates using a TRIzol-based method.

-

RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop).

-

cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR is performed using gene-specific primers for HSP70, HIF-1α, and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Protein Analysis (Western Blot):

-

Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against HIF-1α, HSP70, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry is performed to quantify protein levels relative to the loading control.

-

This comprehensive approach allows researchers to correlate the administration of this compound with specific, quantifiable changes in both the transcriptome and the proteome under physiological stress, providing robust data for drug development and mechanistic studies.

Foundational Research on the Antihypoxic Effects of Bemethyl: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research concerning the antihypoxic effects of Bemethyl (also known as Bemitil). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cellular adaptation to hypoxia. This document synthesizes findings on this compound's mechanism of action, details experimental methodologies from key studies, and presents available data in a structured format.

Core Mechanism of Action: Mitochondrial Regulation of HIF-1α

This compound's primary antihypoxic effect is not mediated by direct interaction with the core components of the oxygen-sensing pathway, but rather through its influence on mitochondrial metabolism. The compound acts as a non-competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

This inhibition leads to the accumulation of succinate within the cell. Elevated levels of succinate competitively inhibit prolyl hydroxylase domain enzymes (PHDs). PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions, marking it for proteasomal degradation. By inhibiting PHDs, this compound effectively stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes responsible for adaptation to hypoxic conditions. These genes are involved in processes such as glycolysis, angiogenesis, and erythropoiesis.

Beyond its influence on the HIF-1α pathway, this compound also exhibits significant antioxidant properties. It directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant systems, further protecting cells from the oxidative stress that accompanies hypoxia and reoxygenation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for studying the antihypoxic effects of this compound.

Quantitative Data Summary

Comprehensive, standardized quantitative data on this compound's antihypoxic effects is limited in publicly accessible literature. The following tables summarize the observed effects based on available research. Note that absolute values are often not provided, and effects are described qualitatively or as relative changes.

Table 1: Effects of this compound on Key Biomarkers under Hypoxia

| Parameter | Observed Effect | Typical Change | Notes |

| HIF-1α Protein Levels | Increase | Stabilization/Accumulation | Effect is dose-dependent. |

| Succinate Levels | Increase | Accumulation | Direct consequence of SDH inhibition. |

| Lactate Production | Decrease | Reduction vs. Hypoxic Control | Indicates a shift away from anaerobic glycolysis. |

| ATP Synthesis | Maintenance/Increase | Preservation of cellular energy levels | This compound helps maintain mitochondrial function. |

| Reactive Oxygen Species (ROS) | Decrease | Reduction | Demonstrates antioxidant activity. |

| VEGF mRNA/Protein | Increase | Upregulation | Downstream target of HIF-1α. |

Table 2: Influence of this compound on Enzyme Activities

| Enzyme | Observed Effect on Activity | Notes |

| Succinate Dehydrogenase (SDH) | Inhibition | Key initiating event in the antihypoxic mechanism. |

| Prolyl Hydroxylases (PHDs) | Indirect Inhibition | Mediated by the accumulation of succinate. |

| Lactate Dehydrogenase (LDH) | Decrease | Consistent with reduced lactate production. |

| Superoxide Dismutase (SOD) | Increase | Part of the antioxidant effect. |

| Catalase | Increase | Part of the antioxidant effect. |

Experimental Protocols

Detailed, step-by-step protocols for replicating the foundational research on this compound are not fully available in the public domain and require access to the original full-text publications. However, the general methodologies employed in these studies can be outlined as follows.

In Vitro Cell Culture Models

-

Cell Lines: Commonly used cell lines for hypoxia research include human umbilical vein endothelial cells (HUVECs), neuroblastoma cell lines (e.g., SH-SY5Y), and various cancer cell lines that are sensitive to hypoxia.

-

Induction of Hypoxia: Chemical hypoxia can be induced using agents like cobalt chloride (CoCl₂), which mimics hypoxia by inhibiting PHDs, or dimethyloxalylglycine (DMOG). More physiologically relevant hypoxia is achieved using a specialized hypoxia chamber with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂).

-

This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or during the hypoxic exposure.

Western Blotting for HIF-1α Stabilization

-

Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for HIF-1α. A housekeeping protein (e.g., β-actin or GAPDH) is also probed as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Succinate Dehydrogenase (SDH) Activity Assay

-

Mitochondrial Isolation: Mitochondria are isolated from treated cells or tissue samples by differential centrifugation.

-

Assay Principle: SDH activity is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored formazan product from tetrazolium salts like MTT or XTT.

-

Procedure: The mitochondrial fraction is incubated with a reaction buffer containing succinate as the substrate and the electron acceptor. The change in absorbance over time is measured at a specific wavelength to determine the rate of the reaction.

Measurement of Metabolites

-

Lactate: Lactate levels in the cell culture medium or tissue homogenates are commonly measured using commercially available colorimetric or fluorometric assay kits. These assays are typically based on an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

-

ATP: Cellular ATP levels are quantified using bioluminescence assays, most commonly the firefly luciferase assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, emitting light that is measured with a luminometer.

In Vivo Animal Models

-

Models of Hypoxia: Acute hypoxia in rodents can be induced by placing the animals in a hypobaric chamber to simulate high altitude or by altering the composition of the inspired air (normobaric hypoxia).

-

Drug Administration: this compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection) prior to the hypoxic challenge.

-

Outcome Measures: Antihypoxic efficacy in vivo can be assessed by measuring survival time under severe hypoxia, changes in physiological parameters (e.g., heart rate, blood gases), and by performing biochemical and histological analysis of tissues (e.g., brain, heart, liver) post-exposure.

Disclaimer: The protocols outlined above are generalized summaries. Researchers should consult specific, peer-reviewed publications for detailed, validated protocols before commencing any experimental work.

Methodological & Application

Application Note: Quantification of Bemethyl in Human Urine using a Novel HPLC-MS/MS Method

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Bemethyl in human urine. This compound, an actoprotector agent, is subject to extensive metabolism, with very low levels of the parent compound excreted unchanged.[1][2] This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and monitoring. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate quantification.

Introduction

Bmethyl (2-ethylthiobenzimidazole) is a synthetic actoprotector that enhances the body's resistance to various stress factors. Understanding its pharmacokinetic profile, including its excretion in urine, is crucial for its development and clinical use. Studies in rats have shown that only a small fraction of this compound (0.56%) is excreted in its unchanged form in urine, indicating significant metabolic transformation.[1][2] In humans, this compound glucuronide has been identified as a primary urinary metabolite.[2] Therefore, a highly sensitive analytical method is required to quantify the low concentrations of the parent drug in urine. This HPLC-MS/MS method has been developed to provide the necessary performance characteristics for such analyses.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 15 seconds to ensure homogeneity.

-

Centrifuge 1 mL of each urine sample at 4000 rpm for 10 minutes.

-

Take 500 µL of the supernatant and add 50 µL of the internal standard working solution (this compound-d5, 1 µg/mL).

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of acetonitrile.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-MS/MS Analysis

HPLC System: A standard high-performance liquid chromatography system. Mass Spectrometer: A triple quadrupole mass spectrometer.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B in 0.5 min, and re-equilibrate for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bmethyl | 193.1 | 165.1 | 20 |

| Bmethyl-d5 (IS) | 198.1 | 170.1 | 20 |

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for this compound quantification in urine.

Caption: Logical relationship of the analytical steps.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human urine. The method is sensitive, selective, and accurate, making it suitable for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the parent drug are expected. The simple sample preparation and rapid analysis time allow for high-throughput screening.

References

Application Note: Protocol for Quantification of Bemethyl in Blood Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bemethyl, also known as Bemitil, is a synthetic actoprotector with antihypoxant and antioxidant properties. It has been shown to enhance physical and mental performance, particularly under extreme conditions. As research into the therapeutic potential and pharmacokinetic profile of this compound continues, the need for a robust and reliable method for its quantification in biological matrices is crucial. This application note provides a detailed protocol for the quantification of this compound in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The described method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of this compound concentrations in plasma. The protocol includes a straightforward protein precipitation step for sample preparation, followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5 (or a structurally similar compound if SIL-IS is unavailable)

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade methanol

-

LC-MS/MS grade water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Data System: Software for instrument control, data acquisition, and processing.

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

-

-

Internal Standard Working Solution:

-

Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solution.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate this compound working standard solutions to create calibration standards. A typical concentration range is 1-1000 ng/mL.

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

-

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma (CC, QC, or unknown sample) into the corresponding tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL IS in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial with an insert.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters:

| Parameter | Value (to be optimized) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | To be determined by infusion of this compound and IS |

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected performance characteristics for a validated bioanalytical method for this compound in plasma.

Table 1: Summary of Quantitative Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%Precision: ≤20% CV | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | Accuracy: 85-115%Precision: ≤15% CV | 1000 ng/mL |

| Intra-day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 12% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±8% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 10% |

Mandatory Visualizations

In Vivo Study Design for Bemethyl in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemetil, also known as Bemethyl, is a synthetic actoprotector with a range of pharmacological activities, including antihypoxic, antioxidant, and potential nootropic effects. Its primary mechanism of action is thought to involve the enhancement of protein synthesis and ATP production, leading to increased physical and mental performance, particularly under stressful conditions. This document provides detailed application notes and protocols for designing and conducting in vivo studies of Bemetil in rodent models, aimed at investigating its efficacy and mechanism of action in various physiological and pathological contexts.

Pharmacokinetics and Dosing Considerations